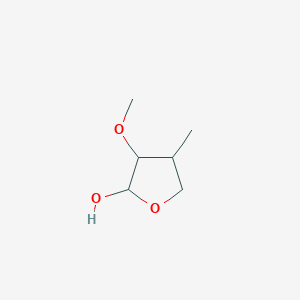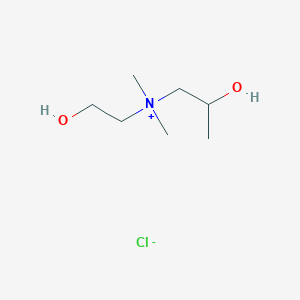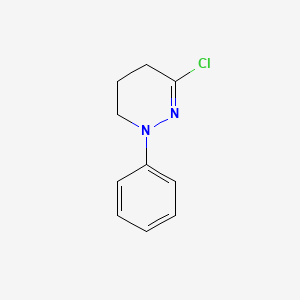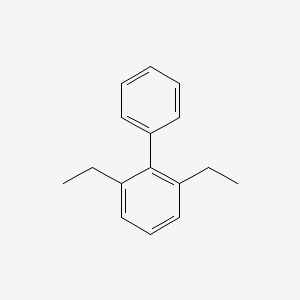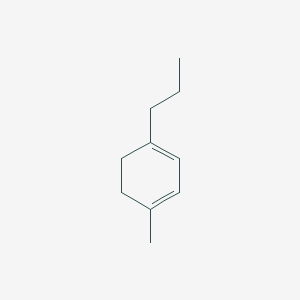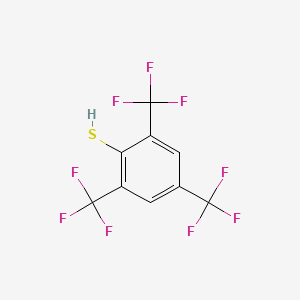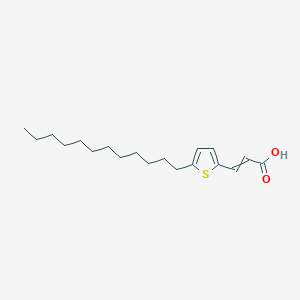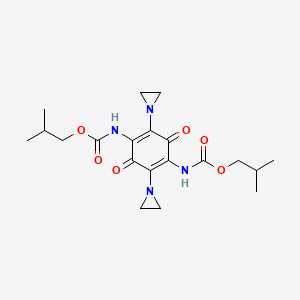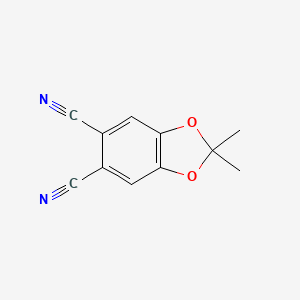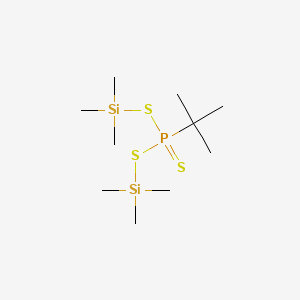
Bis(trimethylsilyl) tert-butylphosphonotrithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) tert-butylphosphonotrithioate is an organophosphorus compound characterized by the presence of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) tert-butylphosphonotrithioate typically involves the reaction of tert-butylphosphonotrithioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
tert-Butylphosphonotrithioate+2Trimethylsilyl chloride→Bis(trimethylsilyl) tert-butylphosphonotrithioate+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
Bis(trimethylsilyl) tert-butylphosphonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.
Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonotrithioate oxides, while reduction can produce phosphonotrithioate derivatives with lower oxidation states.
科学研究应用
Bis(trimethylsilyl) tert-butylphosphonotrithioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of bis(trimethylsilyl) tert-butylphosphonotrithioate involves its interaction with molecular targets through its phosphonotrithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trimethylsilyl groups provide steric protection and enhance the compound’s stability.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl) sulfide: Similar in structure but contains sulfur instead of phosphorus.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
tert-Butylphosphonotrithioate: The parent compound without the trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl) tert-butylphosphonotrithioate is unique due to the combination of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
112215-21-1 |
|---|---|
分子式 |
C10H27PS3Si2 |
分子量 |
330.7 g/mol |
IUPAC 名称 |
tert-butyl-sulfanylidene-bis(trimethylsilylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H27PS3Si2/c1-10(2,3)11(12,13-15(4,5)6)14-16(7,8)9/h1-9H3 |
InChI 键 |
CUFFKWNTFUKVJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(=S)(S[Si](C)(C)C)S[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
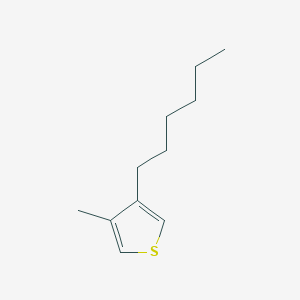
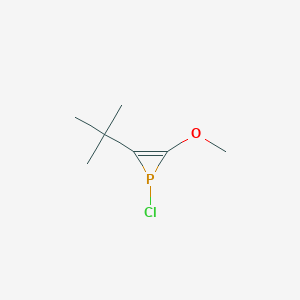
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
